7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid

Lipophilicity Drug Design ADME

7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid is a 2-alkyl-7-bromo-substituted benzimidazole-5-carboxylic acid derivative (C10H9BrN2O2, MW 269.09 g/mol). Benzimidazole-5-carboxylic acid scaffolds are recognized as privileged structures in medicinal chemistry, serving as key intermediates for kinase inhibitors, anti-infectives, and metabolic disease targets such as PTP1B.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.098
CAS No. 1378260-23-1
Cat. No. B2563742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid
CAS1378260-23-1
Molecular FormulaC10H9BrN2O2
Molecular Weight269.098
Structural Identifiers
SMILESCCC1=NC2=C(N1)C=C(C=C2Br)C(=O)O
InChIInChI=1S/C10H9BrN2O2/c1-2-8-12-7-4-5(10(14)15)3-6(11)9(7)13-8/h3-4H,2H2,1H3,(H,12,13)(H,14,15)
InChIKeyOXCZOTDCDAMDRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS 1378260-23-1): Procurement-Oriented Quantitative Evidence Guide


7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid is a 2-alkyl-7-bromo-substituted benzimidazole-5-carboxylic acid derivative (C10H9BrN2O2, MW 269.09 g/mol) . Benzimidazole-5-carboxylic acid scaffolds are recognized as privileged structures in medicinal chemistry, serving as key intermediates for kinase inhibitors, anti-infectives, and metabolic disease targets such as PTP1B [1].

Why In-Class 2-Alkyl Benzimidazole-5-carboxylic Acids Cannot Be Simply Substituted: A Physicochemical Rationale for 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid Procurement


Despite sharing the benzimidazole-5-carboxylic acid core, the 2-alkyl chain length profoundly influences lipophilicity (ΔLogP ~0.53 between 2-ethyl and 2-methyl analogs), aqueous solubility, and thermal stability . The 2-ethyl variant requires refrigerated storage (2–8 °C), indicating lower intrinsic stability than the 2-methyl congener stored at ambient temperature . These physicochemical divergences can propagate into altered reaction kinetics, ADME profiles, and bioavailability, making simple analog interchange scientifically unjustified without explicit, quantitative justification.

Quantitative Differentiation Evidence for 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid vs. Closest Analog (7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid)


Lipophilicity (LogP) Head-to-Head Comparison

The target compound exhibits a computed LogP of 2.30, whereas the 2-methyl analog (7-bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid, CAS 1378255-43-6) shows a LogP of 1.77 . This ΔLogP of 0.53 corresponds to an approximately 3.4-fold higher partitioning into octanol, signifying substantially greater lipophilicity. Note: no direct head-to-head bioactivity comparison studies were identified; differentiation is based on physicochemical properties.

Lipophilicity Drug Design ADME

Standard Purity Head-to-Head Comparison

Commercial standard purity for 7-bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid is specified as 97% , while the 2-methyl analog is typically supplied at 95% purity .

Purity Synthesis Quality Assurance

Thermal Stability and Storage Requirement Comparison

Recommended storage for 7-bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid is 2–8 °C in a dry, sealed container , whereas the 2-methyl analog is deemed stable at room temperature (approx. 20–25 °C) .

Stability Storage Logistics

Optimal Application Scenarios for 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid Based on Quantitative Evidence


CNS Penetrant Drug Discovery Programs Requiring Enhanced Lipophilicity

When structure-activity relationship (SAR) studies indicate that increased lipophilicity is beneficial for target engagement or CNS penetration, 7-bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid (LogP 2.30) offers a quantifiable advantage over the 2-methyl analog (LogP 1.77) . The 3.4-fold higher octanol-water partitioning can translate into improved passive membrane permeability.

High-Fidelity Synthesis of Advanced Intermediates with Stringent Purity Requirements

For multistep synthetic routes where intermediate purity is critical—such as the preparation of clinical candidates or labeled probes—the 97% purity of the 2-ethyl compound provides a 2-percentage-point edge over the 95% purity 2-methyl analog , potentially reducing byproduct purification and improving overall yield.

Laboratories with Robust Cold Storage Capabilities and Cold-Chain Logistics

Given its requirement for storage at 2–8 °C , this compound is best suited for facilities equipped with reliable refrigeration; for labs without such infrastructure, the more thermally stable 2-methyl analog (room temperature storage ) may be a logistically simpler alternative, albeit at the cost of reduced lipophilicity.

Quote Request

Request a Quote for 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.